molecular formula C19H22N6O B5542857 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide

Cat. No. B5542857
M. Wt: 350.4 g/mol
InChI Key: PTRTWTRNFSGCMZ-UHFFFAOYSA-N
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Description

  • "N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide" is a compound with a complex structure involving imidazole and pyrimidine rings. It's part of a class of compounds researched for various biological and chemical properties.

Synthesis Analysis

  • The synthesis of related compounds involves multiple steps, including tosylation, treatment with acetamides, and the use of specific reagents like Horner−Emmons reagents for the incorporation of specific groups (Hamdouchi et al., 1999).
  • Another approach includes the glucuronidation of the compound and subsequent synthesis steps to confirm the structures of metabolites (Araya et al., 2007).

Molecular Structure Analysis

  • The molecular structure of similar compounds includes imidazo and pyrimidine rings, which are crucial for their biological activity. The structural arrangement impacts their properties and potential applications (Dhanalakshmi et al., 2018).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has highlighted the synthesis of novel compounds incorporating the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide and their subsequent evaluation for pharmacological activities. For instance, the synthesis of pyrimidine derivatives and their assessment for anti-inflammatory and analgesic activities have been documented, with some compounds exhibiting significant effects in in vivo models (Sondhi et al., 2005). Another study focused on the development of inhibitors for human rhinovirus, utilizing structurally related compounds for antiviral evaluation (Hamdouchi et al., 1999).

Targeting Neurodegenerative and Neuropsychiatric Diseases

In the realm of neurodegenerative and neuropsychiatric diseases, compounds based on the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide have been identified as potential therapeutic agents. A particular focus has been on phosphodiesterase 1 (PDE1) inhibitors, with a study identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Antineoplastic Activities

The compound's derivatives have been explored for their antineoplastic activities, particularly against various cancer cell lines. Research in this area includes the synthesis of benzimidazole condensed ring systems and their evaluation for antineoplastic activity, showcasing the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).

Antioxidant Properties

Additionally, the antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been studied, indicating the chemical's relevance in the development of compounds with significant radical scavenging activities (Kotaiah et al., 2012).

Modulation of Inflammatory Responses

The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones and their evaluation as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity highlight the compound's utility in modulating inflammatory responses without adverse gastrointestinal effects (Auzzi et al., 1983).

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-13(2)10-19(26)24-16-6-4-15(5-7-16)23-17-11-18(22-14(3)21-17)25-9-8-20-12-25/h4-9,11-13H,10H2,1-3H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRTWTRNFSGCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

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